2-溴-1-(1-甲基-1H-吡唑-4-基)乙酮

概述

描述

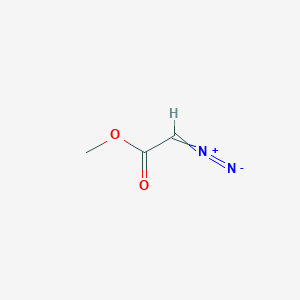

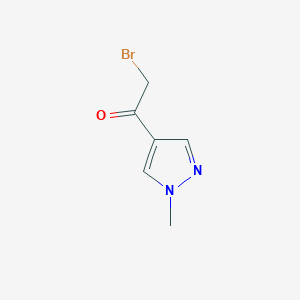

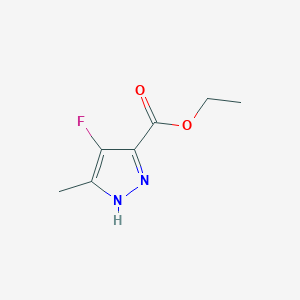

The compound 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is a brominated pyrazole derivative. Pyrazoles are heterocyclic aromatic organic compounds, characterized by a 5-membered ring with two adjacent nitrogen atoms. Bromination typically enhances the reactivity of such compounds, making them useful intermediates in organic synthesis. Although the provided papers do not directly discuss 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, they do provide insights into similar brominated pyrazole compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of brominated pyrazole derivatives can involve multistep reactions, starting from various precursors. For instance, the synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine involves multiple steps starting from 2,6-dihydroxy-isonicotinic acid, leading to a powerful precursor for tridentate ligands functionalized at the pyridine ring . This suggests that a similar approach could be used for synthesizing 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

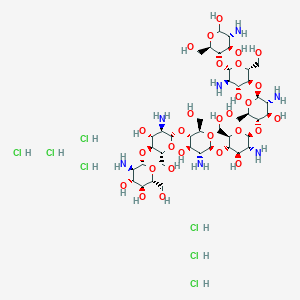

The molecular structure of brominated pyrazole derivatives is often investigated using computational methods such as Gaussian09 software package, as well as experimental techniques like X-ray diffraction (XRD). The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments can be determined theoretically and compared with experimental data . Such analysis provides insights into the geometrical parameters of the molecule, which are crucial for understanding its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Brominated pyrazole compounds can participate in various chemical reactions due to the presence of reactive functional groups. For example, the electrochemically induced multicomponent transformation involving a brominated isoxazolone derivative demonstrates the reactivity of such compounds . This indicates that 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone could also undergo similar multicomponent reactions, potentially leading to a variety of products with biomedical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrazole derivatives can be quite diverse. The presence of the bromine atom and other substituents can influence properties such as solubility, melting point, and reactivity. Theoretical calculations like HOMO-LUMO analysis and molecular electrostatic potential (MEP) studies can reveal the charge distribution within the molecule, which is important for predicting its behavior in chemical reactions . Additionally, the first hyperpolarizability of such compounds can be calculated to assess their potential role in nonlinear optics .

科学研究应用

新型化合物的合成

2-溴-1-(1H-吡唑-4-基)乙酮在新型化合物的合成中作为一种多用途的前体。例如,它已被用于合成单、双和多{6-(1H-吡唑-4-基)-[1,2,4]三唑并[3,4-b][1,3,4]噻二嗪},通过与氨基三唑硫醇或二和多(溴)化合物反应(Salem等人,2016)。

抗菌和抗真菌活性

源自2-溴-1-(1-甲基-1H-吡唑-4-基)乙酮的化合物表现出有希望的生物活性。例如,某些衍生物已显示出对赤霉菌(一种真菌病原体)的中等抑制活性,表明在杀菌剂开发中具有潜在应用(Liu等人,2012)。此外,其他衍生物已证明对常见致病菌具有抗菌特性,突出了它们在开发新型抗菌剂中的潜力(Asif等人,2021)。

杂环化合物的合成

2-溴-1-(1-甲基-1H-吡唑-4-基)乙酮在合成各种杂环化合物中起着重要作用。这些化合物,包括吡唑和异恶唑,已在不同的条件下合成,例如超声波辐照,这可以缩短反应时间并提高产率(Saleh & Abd El-Rahman,2009)。

晶体结构和电子分析

源自2-溴-1-(1-甲基-1H-吡唑-4-基)乙酮的化合物的晶体结构和电子性质已得到广泛研究。这些研究涉及单晶X射线衍射和各种光谱方法,为这些化合物的物理和化学性质提供了宝贵的见解(Mary等人,2015)。

安全和危害

属性

IUPAC Name |

2-bromo-1-(1-methylpyrazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-9-4-5(3-8-9)6(10)2-7/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSBGKUQQQMDJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655528 | |

| Record name | 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone | |

CAS RN |

706819-66-1 | |

| Record name | 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Heptasodium;[bis[2-[bis(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid](/img/structure/B3029500.png)

![Hydrazinium(1+), (OC-6-21)-[[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]cobaltate(2-) (2:1)](/img/structure/B3029501.png)